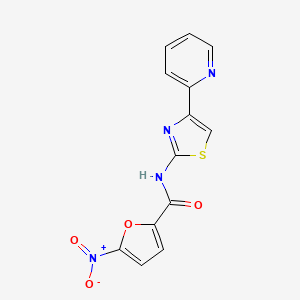

5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of this compound has been described in several studies . The yield of the synthesis process varies, but it has been reported to be as high as 94% . The synthesis process involves several steps, including reactions with various reagents and purification processes .Molecular Structure Analysis

The molecular structure of “5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide” has been analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR . These analyses provide detailed information about the chemical shifts of the protons and carbon atoms in the molecule, which can be used to infer the structure of the compound .Chemical Reactions Analysis

Thiazoles, the parent compounds of “5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide”, are known to undergo various chemical reactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The compound is an orange-red solid with a melting point of 72-74°C . The FT-IR spectrum shows peaks at 1335, 1593, 1531, 1331, 1505 cm-1 . The 1H NMR and 13C NMR spectra provide information about the chemical shifts of the protons and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

- “MLS000771276” exhibits antimicrobial activity against various pathogens. Researchers have investigated its effectiveness against bacteria, fungi, and parasites. It could potentially serve as a novel antimicrobial agent in the fight against infectious diseases .

- Preclinical studies suggest that “MLS000771276” may have anticancer properties. Researchers have explored its impact on cancer cell growth, apoptosis, and metastasis. Further investigations are needed to understand its mechanisms and potential therapeutic applications in oncology .

- The compound has shown anti-inflammatory effects in experimental models. It could be relevant in conditions where inflammation plays a role, such as autoimmune diseases or chronic inflammatory disorders .

- Some studies indicate that “MLS000771276” may protect neurons and mitigate neurodegenerative processes. Researchers have investigated its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .

- “MLS000771276” has been studied for its impact on cardiovascular health. It may influence blood vessel function, oxidative stress, and lipid metabolism. Researchers are exploring its potential in preventing or managing cardiovascular diseases .

- Pharmaceutical researchers have considered “MLS000771276” as a scaffold for designing new drug candidates. By modifying its chemical structure, they aim to create derivatives with improved efficacy, safety, and pharmacokinetic properties .

Antimicrobial Properties

Cancer Research

Anti-Inflammatory Effects

Neuroprotection and Neurodegenerative Diseases

Cardiovascular Health

Drug Development and Optimization

Wirkmechanismus

While the specific mechanism of action of “5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide” is not mentioned in the retrieved papers, thiazole derivatives are known to exhibit a wide range of biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .

Zukünftige Richtungen

Thiazoles and their derivatives have shown promising biological activities, suggesting potential for future research and development . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential area of future research .

Eigenschaften

IUPAC Name |

5-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4S/c18-12(10-4-5-11(21-10)17(19)20)16-13-15-9(7-22-13)8-3-1-2-6-14-8/h1-7H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFTUXQMPOLTIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)

![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)

![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2764418.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)

![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)